molecular formula C7H15NO B3349333 2-(Pyrrolidin-2-yl)propan-2-ol CAS No. 214626-52-5

2-(Pyrrolidin-2-yl)propan-2-ol

Cat. No. B3349333
CAS RN: 214626-52-5
M. Wt: 129.2 g/mol
InChI Key: PSXWGNIMIRRWRB-UHFFFAOYSA-N
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Description

“2-(Pyrrolidin-2-yl)propan-2-ol” is a compound with the molecular formula C7H15NO . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Synthesis Analysis

The N-propionylated pyrrolidine derivative and chiral auxiliary, (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol, was synthesized and used in stereoselective aldol reactions with benzaldehyde . Differences in stereoselectivity were investigated as a function of temperature, solvent, chelating agent, and the amount of the chelating agent used .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C7H15NO/c1-7(2,9)6-4-3-5-8-6/h6,8-9H,3-5H2,1-2H3 .


Chemical Reactions Analysis

The compound has been used in stereoselective aldol reactions with benzaldehyde . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 129.20 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Trypanocidal Activity

2-(Pyrrolidin-2-yl)propan-2-ol derivatives have been synthesized and evaluated for their trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. Some derivatives demonstrated significant activity against the parasite, although accompanied by host cell toxicity, indicating potential for further optimization for selective trypanocidal agents (Balfour et al., 2017).

α1 Receptor Antagonism

1-(Pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives, related to this compound, have been designed and synthesized with α1 receptor antagonistic activity, indicating potential therapeutic applications in conditions associated with α1 adrenergic receptors (Hon, 2013).

DNase I Inhibition

1-(Pyrrolidin-2-yl)propan-2-one derivatives have been investigated for their inhibitory properties against Deoxyribonuclease I (DNase I), showing potential as lead compounds for developing new DNase I inhibitors. These derivatives also demonstrated favorable pharmacokinetic profiles, including high gastrointestinal absorption and blood-brain barrier permeability (Ilić et al., 2021).

Metal Complexation and Solution Equilibria

This compound based ligands have been used to synthesize metal complexes, contributing to the understanding of metal-ligand interactions and solution equilibria in coordination chemistry. These findings have implications for designing new materials and catalysts (Gennari et al., 2007).

Antimicrobial Activity

Isocoumarin derivatives related to this compound isolated from Talaromyces verruculosus have shown significant antimicrobial activities against various bacterial and fungal strains. These compounds serve as lead structures for developing new antimicrobial agents (Miao et al., 2012).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It may cause serious eye irritation and may cause drowsiness or dizziness. It is advised to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources .

properties

IUPAC Name

2-pyrrolidin-2-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2,9)6-4-3-5-8-6/h6,8-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXWGNIMIRRWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

214626-52-5
Record name 2-(pyrrolidin-2-yl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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